molecular formula C16H14N2OS2 B2640969 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide CAS No. 312613-90-4

3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B2640969
CAS No.: 312613-90-4
M. Wt: 314.42
InChI Key: PNEDXPWEWQRMIH-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound featuring a benzamide core substituted with a methyl group and a methylsulfanyl group attached to a benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used as a probe to study various biochemical pathways and enzyme activities.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound may modulate signaling pathways by binding to receptors and influencing downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific substitution pattern and the presence of both benzamide and benzothiazole moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-4-3-5-11(8-10)15(19)17-12-6-7-13-14(9-12)21-16(18-13)20-2/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEDXPWEWQRMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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